molecular formula C12H12N2O4 B14254842 (4R,5S)-5-(Carboxymethyl)-1-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid CAS No. 188657-34-3

(4R,5S)-5-(Carboxymethyl)-1-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B14254842
CAS No.: 188657-34-3
M. Wt: 248.23 g/mol
InChI Key: VNUHDYKUCGJYAJ-GXSJLCMTSA-N
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Description

(4R,5S)-5-(Carboxymethyl)-1-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a unique imidazole ring structure, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-(Carboxymethyl)-1-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-5-(Carboxymethyl)-1-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(4R,5S)-5-(Carboxymethyl)-1-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its imidazole ring is known for its biological activity, making it useful in studying enzyme interactions and metabolic pathways.

    Medicine: The compound’s potential therapeutic properties are being explored for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4R,5S)-5-(Carboxymethyl)-1-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-4-carboxylic acid: Shares the imidazole ring but lacks the chiral centers and additional functional groups.

    Phenylimidazole: Contains the phenyl and imidazole groups but differs in its overall structure and properties.

Uniqueness

(4R,5S)-5-(Carboxymethyl)-1-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.

Properties

CAS No.

188657-34-3

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

(4R,5S)-5-(carboxymethyl)-1-phenyl-4,5-dihydroimidazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O4/c15-10(16)6-9-11(12(17)18)13-7-14(9)8-4-2-1-3-5-8/h1-5,7,9,11H,6H2,(H,15,16)(H,17,18)/t9-,11+/m0/s1

InChI Key

VNUHDYKUCGJYAJ-GXSJLCMTSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=N[C@H]([C@@H]2CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(C2CC(=O)O)C(=O)O

Origin of Product

United States

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